![molecular formula C23H25N3O3S2 B2718795 ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 852366-87-1](/img/structure/B2718795.png)
ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Description
The compound “ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic molecule that contains several functional groups and rings, including a quinazolin-4-ylthio group, a propanamido group, and a tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using the Gewald synthesis . This method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The quinazolin-4-ylthio group, the propanamido group, and the tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate group contribute to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The presence of multiple functional groups and rings in the molecule provides numerous sites for potential reactions .Scientific Research Applications
- Quinazoline derivatives have been investigated for their anti-cancer potential. This compound may exhibit cytotoxic effects against cancer cells, making it a candidate for further study in oncology research .
- Quinazoline compounds, including our target molecule, have shown anti-inflammatory properties. Researchers explore their potential in managing inflammatory diseases and conditions .
- The compound’s structure suggests it could have antibacterial activity. Investigating its efficacy against bacterial pathogens could be valuable in the field of infectious disease research .
- Quinazoline derivatives have been studied for their antiviral effects. Our compound might have activity against specific viruses, making it relevant for virology research .
- Some quinazoline derivatives exhibit cardiotonic effects. Investigating whether our compound affects cardiac function or vascular health could be relevant in cardiovascular studies .
- Quinazoline derivatives have been explored for their antidiabetic properties. Our compound might influence glucose metabolism or insulin sensitivity, warranting further investigation .
Anti-Cancer Properties
Anti-Inflammatory Activity
Antibacterial Effects
Antiviral Applications
Cardiovascular Research
Antidiabetic Potential
properties
IUPAC Name |
ethyl 2-(2-quinazolin-4-ylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-3-29-23(28)19-16-10-5-4-6-12-18(16)31-22(19)26-20(27)14(2)30-21-15-9-7-8-11-17(15)24-13-25-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBNFVDXMSGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
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